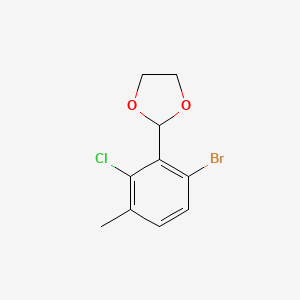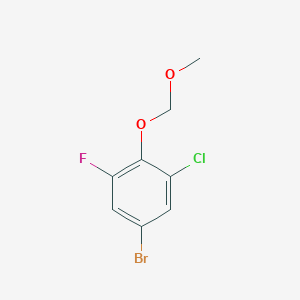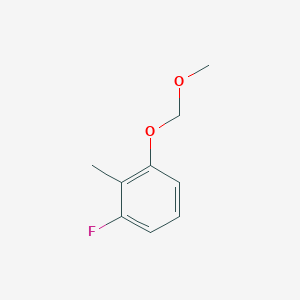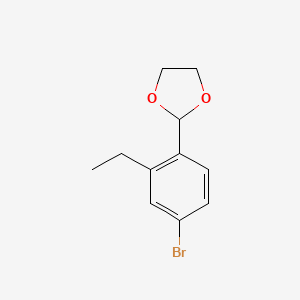
2-(4-Bromo-2-ethylphenyl)-1,3-dioxolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Bromo-2-ethylphenyl)-1,3-dioxolane (BEPD) is an organic compound that has been studied for its potential applications in scientific research. This compound has been synthesized from the reaction of 4-bromo-2-ethylphenol and ethylene glycol in the presence of a base catalyst, such as sodium hydroxide. BEPD has been shown to have a variety of biochemical and physiological effects, as well as a number of advantages and limitations for use in laboratory experiments.
科学的研究の応用
2-(4-Bromo-2-ethylphenyl)-1,3-dioxolane has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of a variety of organic compounds. It has also been used as an inhibitor of certain enzymes, such as the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitter levels in the brain. 2-(4-Bromo-2-ethylphenyl)-1,3-dioxolane has also been used as an inhibitor of the enzyme cyclooxygenase, which is involved in the production of prostaglandins.
作用機序
The mechanism of action of 2-(4-Bromo-2-ethylphenyl)-1,3-dioxolane is not yet fully understood. However, it is believed to act as an inhibitor of certain enzymes, such as acetylcholinesterase and cyclooxygenase. It is thought to inhibit these enzymes by binding to them and preventing them from carrying out their normal functions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(4-Bromo-2-ethylphenyl)-1,3-dioxolane have not yet been fully studied. However, it has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitter levels in the brain. It has also been shown to inhibit the enzyme cyclooxygenase, which is involved in the production of prostaglandins.
実験室実験の利点と制限
The use of 2-(4-Bromo-2-ethylphenyl)-1,3-dioxolane in laboratory experiments has a number of advantages. It is relatively easy to synthesize, and it is relatively stable in aqueous solutions. It is also relatively non-toxic, making it safe to use in laboratory experiments. However, there are also some limitations to the use of 2-(4-Bromo-2-ethylphenyl)-1,3-dioxolane. It is not very soluble in aqueous solutions, making it difficult to use in certain types of experiments. Additionally, it is not very stable in organic solvents, making it difficult to use in certain types of experiments.
将来の方向性
There are a number of potential future directions for 2-(4-Bromo-2-ethylphenyl)-1,3-dioxolane research. One potential direction is to further study its mechanism of action and biochemical and physiological effects. Another potential direction is to develop more efficient methods for synthesizing 2-(4-Bromo-2-ethylphenyl)-1,3-dioxolane. Additionally, research could be conducted to explore the potential applications of 2-(4-Bromo-2-ethylphenyl)-1,3-dioxolane in various fields, such as medicine and agriculture. Finally, research could be conducted to explore the potential toxicity of 2-(4-Bromo-2-ethylphenyl)-1,3-dioxolane and to develop methods for reducing its toxicity.
合成法
2-(4-Bromo-2-ethylphenyl)-1,3-dioxolane is synthesized from the reaction of 4-bromo-2-ethylphenol and ethylene glycol in the presence of a base catalyst, such as sodium hydroxide. The reaction is carried out in an aqueous solution at a temperature of 70°C. The reaction is usually complete within one hour. The product is then isolated by filtration and recrystallized from ethanol.
特性
IUPAC Name |
2-(4-bromo-2-ethylphenyl)-1,3-dioxolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO2/c1-2-8-7-9(12)3-4-10(8)11-13-5-6-14-11/h3-4,7,11H,2,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAXAKPBAMPCZMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)Br)C2OCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromo-2-ethylphenyl)-1,3-dioxolane | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

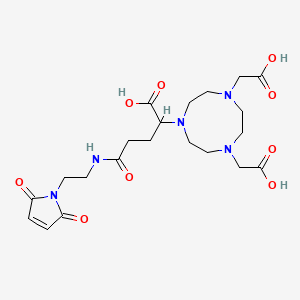
![[4-Chloro-2-fluoro-3-(methylsulfanyl)phenyl]methanol](/img/structure/B6297677.png)
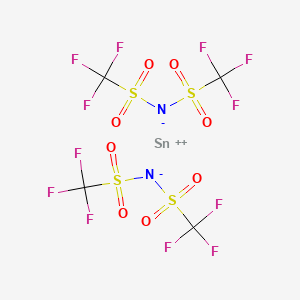
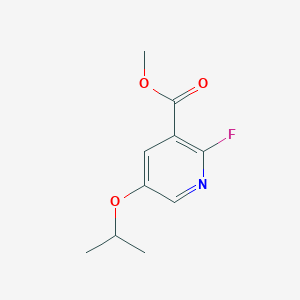
![[3-Fluoro-4-methyl-2-(methylsulfanyl)phenyl]methanol](/img/structure/B6297693.png)
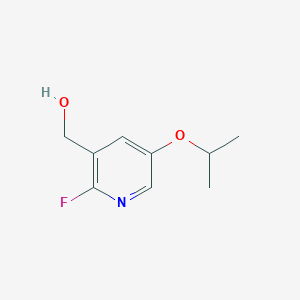
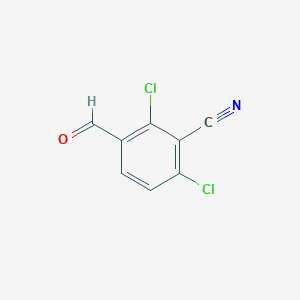
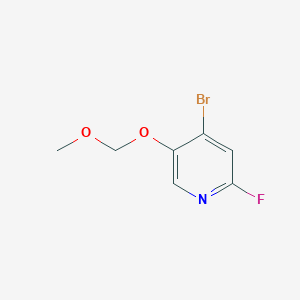
![2-[3,,5-Dibromo-4-(propan-2-yloxy)phenyl]-1,3-dioxolane](/img/structure/B6297727.png)

